molecular formula C12H14N4O4 B12774808 Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (Z)- CAS No. 52632-18-5

Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (Z)-

Cat. No.: B12774808
CAS No.: 52632-18-5
M. Wt: 278.26 g/mol
InChI Key: GMGGKDVJSPDXNB-VURMDHGXSA-N
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Description

Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (Z)- is a chemical compound with the molecular formula C12H14N4O4 and a molecular weight of 278.27 g/mol . . This compound is part of the pyrazole family and is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (Z)- typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the pyrazole ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The resulting intermediate is then reacted with ethyl chloroformate and a suitable base to introduce the carbethoxy and cyanoethenyl groups .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (Z)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (Z)- can be compared with other similar compounds, such as:

The uniqueness of Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (Z)- lies in its specific configuration and the presence of both carbethoxy and cyanoethenyl groups, which contribute to its distinct chemical and biological properties .

Properties

CAS No.

52632-18-5

Molecular Formula

C12H14N4O4

Molecular Weight

278.26 g/mol

IUPAC Name

ethyl 5-[[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C12H14N4O4/c1-3-19-11(17)8(5-13)6-14-10-9(7-15-16-10)12(18)20-4-2/h6-7H,3-4H2,1-2H3,(H2,14,15,16)/b8-6-

InChI Key

GMGGKDVJSPDXNB-VURMDHGXSA-N

Isomeric SMILES

CCOC(=O)C1=C(NN=C1)N/C=C(/C#N)\C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(NN=C1)NC=C(C#N)C(=O)OCC

Origin of Product

United States

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